N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-methylpropyl)benzenesulfonamide
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Overview
Description
N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-bromo-1-methyl-1H-pyrazole with an appropriate sulfonamide precursor under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N1-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler compound with similar structural features but lacking the sulfonamide group.
N-Methyl-4-isobutylbenzenesulfonamide: Another related compound that shares the sulfonamide moiety but differs in the pyrazole substitution.
Uniqueness
N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to its combination of a brominated pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C16H22BrN3O2S |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N-methyl-4-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C16H22BrN3O2S/c1-12(2)9-13-5-7-14(8-6-13)23(21,22)19(3)11-16-15(17)10-18-20(16)4/h5-8,10,12H,9,11H2,1-4H3 |
InChI Key |
QJVHSFDJFJLILC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(C=NN2C)Br |
Origin of Product |
United States |
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